N-(3,4-dimethoxybenzyl)-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes methoxy and dimethylphenoxy groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of intermediate compounds such as 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylpropionic acid. These intermediates are then subjected to acylation reactions to form the final product. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.
3,4-Dimethoxyphenylpropionic acid: A related compound used as an intermediate in the synthesis of various organic molecules
Uniqueness
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H26N2O4/c1-17-8-10-20(13-18(17)2)30-16-24(27)26(23-7-5-6-12-25-23)15-19-9-11-21(28-3)22(14-19)29-4/h5-14H,15-16H2,1-4H3 |
InChI Key |
OCTUJRJMZDERSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3)C |
Origin of Product |
United States |
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